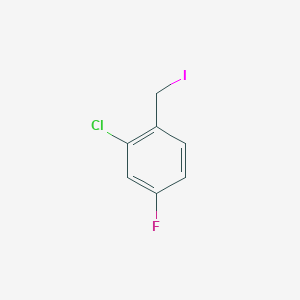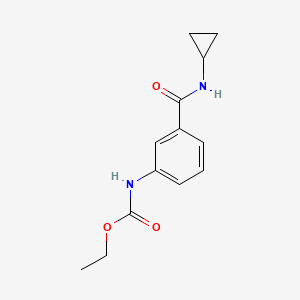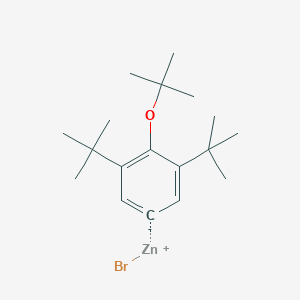
(4-t-Butoxy-3,5-di-tert-butylphenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. It is used in various organic synthesis reactions, particularly in cross-coupling reactions. The compound is characterized by the presence of a zinc atom bonded to a bromide ion and a phenyl group substituted with tert-butoxy and tert-butyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide typically involves the reaction of (4-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide with a zinc halide, such as zinc bromide, in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded phenyl group is transferred to another molecule.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and other organohalides.
Conditions: These reactions are typically carried out under inert atmospheres, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling process.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide is used as a reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of various chemical structures.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological and medicinal properties. For example, biaryl compounds synthesized through cross-coupling reactions are often found in pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in the synthesis of complex organic molecules makes it a critical component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (4-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an organohalide, forming a palladium complex.
Transmetalation: The zinc-bonded phenyl group is transferred to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide: Similar in structure but contains magnesium instead of zinc.
(4-tert-butoxy-3,5-di-tert-butylphenyl)lithium: Contains lithium instead of zinc and is used in different types of reactions.
(4-tert-butoxy-3,5-di-tert-butylphenyl)boronic acid: Used in Suzuki-Miyaura coupling reactions but involves boron instead of zinc.
Uniqueness
The uniqueness of (4-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide lies in its ability to participate in specific cross-coupling reactions with high efficiency and selectivity. Its stability in THF and compatibility with various catalysts and reagents make it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C18H29BrOZn |
|---|---|
Poids moléculaire |
406.7 g/mol |
Nom IUPAC |
bromozinc(1+);1,3-ditert-butyl-2-[(2-methylpropan-2-yl)oxy]benzene-5-ide |
InChI |
InChI=1S/C18H29O.BrH.Zn/c1-16(2,3)13-11-10-12-14(17(4,5)6)15(13)19-18(7,8)9;;/h11-12H,1-9H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ZLGJINKMFFFNDS-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C1=C(C(=C[C-]=C1)C(C)(C)C)OC(C)(C)C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


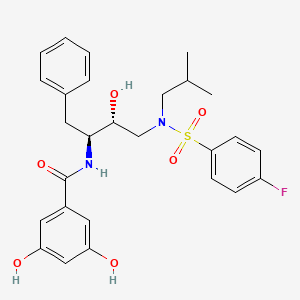
![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate](/img/structure/B14888125.png)
![3-[(Cyclohexyloxy)methyl]phenylZinc bromide](/img/structure/B14888148.png)


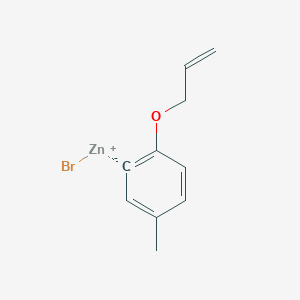
![5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14888158.png)
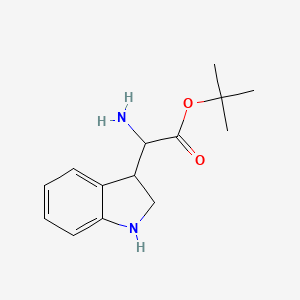
![6-Oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14888174.png)

![[(1S,3S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14888184.png)
